REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1([CH2:14][CH3:15])[CH2:10][CH2:9][CH:8]([CH:11]([CH3:13])[CH3:12])[CH2:7][CH2:6]1)=[O:4].[OH-].[K+]>CCO>[CH2:14]([C:5]1([C:3]([OH:4])=[O:2])[CH2:6][CH2:7][CH:8]([CH:11]([CH3:13])[CH3:12])[CH2:9][CH2:10]1)[CH3:15] |f:1.2|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
as a mixture of isomers
|
Type
|
CUSTOM
|
Details
|
at 150° C.
|
Type
|
CUSTOM
|
Details
|
for 2 hr
|
Duration
|
2 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1(CCC(CC1)C(C)C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 800 mg | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |